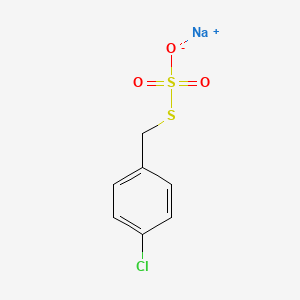

Sodium S-(4-chlorobenzyl) sulfurothioate

説明

Sodium S-(4-chlorobenzyl) sulfurothioate (CAS: 14752-65-9) is a Bunte salt characterized by a sulfurothioate (–S–SO₃⁻) group attached to a 4-chlorobenzyl substituent . Bunte salts, including this compound, are stable, non-hygroscopic reagents widely used in organic synthesis for introducing sulfur-containing functional groups. The 4-chlorobenzyl moiety imparts distinct electronic and steric properties, influencing reactivity and biological activity. Applications range from anti-HIV agents to herbicidal intermediates, as highlighted in recent studies .

特性

CAS番号 |

14752-65-9 |

|---|---|

分子式 |

C7H6ClNaO3S2 |

分子量 |

260.7 g/mol |

IUPAC名 |

sodium;1-chloro-4-(sulfonatosulfanylmethyl)benzene |

InChI |

InChI=1S/C7H7ClO3S2.Na/c8-7-3-1-6(2-4-7)5-12-13(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |

InChIキー |

KTGYLUJCTOPNFV-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC=C1CSS(=O)(=O)[O-])Cl.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorobenzyl) sulfurothioate can be synthesized through the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction typically takes place in toluene as the solvent at 100°C. When 4 equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Employing 2 equivalents of a base results in the formation of α-thio ketones after 18 hours under air .

Industrial Production Methods: Industrial production methods for sodium S-(4-chlorobenzyl) sulfurothioate are not extensively documented. the general approach involves the use of β-keto esters and sodium S-alkyl sulfurothioates under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Sodium S-(4-chlorobenzyl) sulfurothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfur-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various sulfur-containing compounds depending on the nucleophile used.

科学的研究の応用

Sodium S-(4-chlorobenzyl) sulfurothioate has a wide range of applications in scientific research, including:

Chemistry: It is used as a thiolating agent in organic synthesis to prepare sulfur-containing compounds.

Medicine: It is being investigated for its pharmacological activities, including antibiotic, analgesic, anti-inflammatory, antidepressant, and antidiabetic properties.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals

作用機序

The mechanism of action of sodium S-(4-chlorobenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. It can modify proteins and other biomolecules by forming covalent bonds with nucleophilic sites, leading to changes in their structure and function. This property makes it useful in studying molecular targets and pathways involved in various biological processes .

類似化合物との比較

Structural Analogs in the Bunte Salt Family

Sodium S-(4-chlorobenzyl) sulfurothioate belongs to a broader class of sodium S-organyl sulfurothioates. Key analogs include:

Key Differences :

- Electron-withdrawing vs. electron-donating groups : The 4-chloro substituent enhances electrophilicity compared to 4-methoxybenzyl (electron-donating) or unsubstituted benzyl groups, improving reactivity in nucleophilic substitutions .

- Biological activity : The 4-chlorobenzyl group in anti-HIV coumarin hybrids shows superior inhibition rates (79% at 100 µM) compared to unsubstituted benzyl analogs (<30% activity) .

SAR Insights :

Herbicidal Activity of 4-Chlorobenzyl Derivatives

In herbicidal assays, 4-chlorobenzyl-containing compounds exhibit selective activity:

| Compound Class | Activity Against Rape | Activity Against Barnyard Grass |

|---|---|---|

| 4-Chlorobenzyl hybrids | Moderate | Weak |

| 4-Methoxybenzyl hybrids | Moderate | None |

| 4-Nitrophenyl hybrids | Low | None |

Mechanistic Notes:

- The 4-chlorobenzyl group may disrupt plant auxin signaling, but its weak activity on monocots (e.g., barnyard grass) suggests selectivity linked to metabolic differences .

Functional Group Comparisons: Sulfurothioate vs. Carbamothioate

Sodium S-(4-chlorobenzyl) sulfurothioate differs from carbamothioate analogs like Benthiocarb (S-(4-chlorobenzyl) diethyl carbamothioate):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。